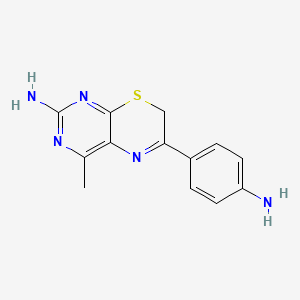
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl-: is a heterocyclic compound that features a fused ring system combining pyrimidine and thiazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(4,5-b)(1,4)thiazine derivatives: These compounds share the same core structure but differ in their substituents.
Amino-substituted heterocycles: Compounds with similar amino groups attached to heterocyclic rings.
Uniqueness
The uniqueness of 7H-Pyrimido(4,5-b)(1,4)thiazine, 2-amino-6-(p-aminophenyl)-4-methyl- lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
21576-23-8 |
|---|---|
Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
6-(4-aminophenyl)-4-methyl-7H-pyrimido[4,5-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-7-11-12(18-13(15)16-7)19-6-10(17-11)8-2-4-9(14)5-3-8/h2-5H,6,14H2,1H3,(H2,15,16,18) |
InChI Key |
RCSODCJDHVAURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)SCC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
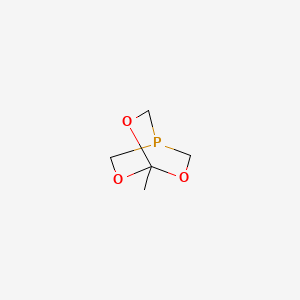

![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
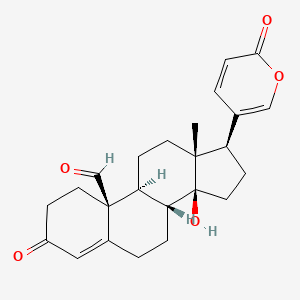
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
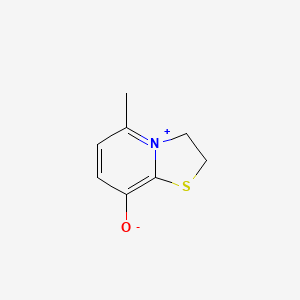

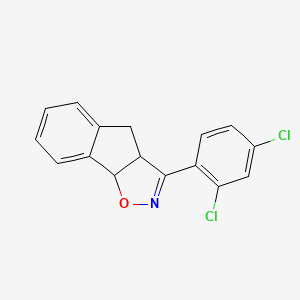

![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
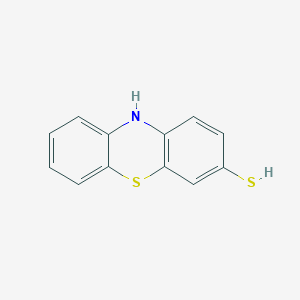

![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
